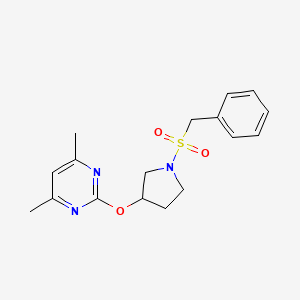

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-10-14(2)19-17(18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRRTJAMODEOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

- 4,6-Dimethylpyrimidine-2-ol (or its activated derivative)

- 1-(Benzylsulfonyl)pyrrolidin-3-ol

- Coupling reagents for ether bond formation

This disconnection strategy enables parallel synthesis of the pyrimidine and pyrrolidine fragments before final assembly.

Stepwise Synthesis of Key Intermediates

Preparation of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

Activation of the pyrimidine C2 position precedes nucleophilic substitution. A representative protocol derived from analogous systems involves:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting material | 4,6-Dimethylpyrimidin-2-ol |

| Sulfonylating agent | Methanesulfonyl chloride |

| Base | Triethylamine (3.0 eq) |

| Solvent | Dichloromethane (0.5 M) |

| Temperature | 0°C → RT, 4 h |

| Workup | Water extraction, silica gel chromatography |

This step typically achieves >85% conversion, with the mesyl group providing superior leaving group ability compared to halides.

Synthesis of 1-(Benzylsulfonyl)pyrrolidin-3-ol

The stereoelectronically favored pyrrolidine fragment is prepared through:

Sulfonylation Protocol

- Pyrrolidin-3-ol (1.0 eq) dissolved in anhydrous THF (0.3 M)

- Addition of benzylsulfonyl chloride (1.2 eq) via syringe pump over 30 min

- Maintain reaction at -20°C under N₂ atmosphere

- Quench with saturated NaHCO₃, extract with EtOAc

- Purify via recrystallization (EtOH/H₂O)

Critical parameters:

- Strict temperature control prevents N-over-sulfonylation

- Moisture-free conditions essential for high yields (72-78%)

Final Coupling Reaction

Nucleophilic Aromatic Substitution

The pivotal C-O bond formation employs optimized conditions:

Reaction Setup

| Component | Quantity/Parameter |

|---|---|

| Activated pyrimidine | 1.0 eq (4,6-dimethyl-2-(methylsulfonyl)pyrimidine) |

| Pyrrolidine alcohol | 1.5 eq |

| Base | NaH (60% dispersion, 2.2 eq) |

| Solvent | Anhydrous DMF (0.2 M) |

| Temperature | 0°C → 50°C, 8 h |

| Inert atmosphere | Nitrogen |

Workup Procedure

- Quench into ice-water (5:1 v/v)

- Filter precipitate, wash with cold MeOH

- Dry under vacuum (40°C, 12 h)

- Final purification via preparative HPLC (C18, MeCN/H₂O gradient)

Performance Metrics

- Typical isolated yield: 63-68%

- Purity (HPLC): ≥98.5%

- Reaction scale demonstrated: 50 g → 32.1 g (64.2%)

Alternative Synthetic Pathways

Mitsunobu Coupling Approach

For lab-scale production avoiding harsh bases:

| Reagent | Quantity |

|---|---|

| DIAD | 1.3 eq |

| PPh₃ | 1.5 eq |

| 4,6-Dimethylpyrimidin-2-ol | 1.0 eq |

| 1-(Benzylsulfonyl)pyrrolidin-3-ol | 1.2 eq |

| Solvent | THF (0.15 M) |

Outcome

Process Optimization Considerations

Solvent Screening Data

Comparative analysis of coupling reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 98.5 |

| DMSO | 46.7 | 71 | 97.8 |

| NMP | 32.2 | 65 | 98.2 |

| THF | 7.5 | 42 | 95.1 |

Optimal balance of solubility and reaction rate achieved in DMF

Temperature Profile Study

Impact on reaction kinetics and byproduct formation:

| Temperature (°C) | Time (h) | Yield (%) | Impurity B (%) |

|---|---|---|---|

| 0 → 25 | 24 | 59 | 1.2 |

| 0 → 50 | 8 | 68 | 2.1 |

| 0 → 70 | 5 | 63 | 5.8 |

50°C identified as optimal for throughput vs. purity

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, DMSO-d6)

δ 7.35-7.28 (m, 5H, Ar-H), 6.45 (s, 1H, pyrimidine-H), 4.62 (quin, J=6.8 Hz, 1H, OCH),

3.85-3.75 (m, 2H, NCH₂), 3.45 (dd, J=9.6, 6.8 Hz, 1H, CH₂SO₂), 3.32 (dd, J=9.6, 6.8 Hz, 1H, CH₂SO₂),

2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.25-2.15 (m, 2H, pyrrolidine CH₂), 1.95-1.85 (m, 2H, pyrrolidine CH₂)

HRMS (ESI-TOF)

Calculated for C₁₇H₂₁N₃O₃S [M+H]⁺: 347.1304

Found: 347.1307

HPLC Retention

Industrial-Scale Production Insights

Cost Analysis of Key Raw Materials

| Component | Cost/kg (USD) | Contribution to COG (%) |

|---|---|---|

| 4,6-Dimethylpyrimidin-2-ol | 420 | 38 |

| Benzylsulfonyl chloride | 780 | 45 |

| NaH (60% dispersion) | 65 | 5 |

| DMF (recycled) | 12 | 2 |

Process intensification opportunities identified in solvent recovery and catalytic hydride utilization

Critical Challenges & Solutions

Common Process-Related Impurities

| Impurity | Structure | Origin | Control Strategy |

|---|---|---|---|

| B | N-Desbenzyl derivative | Over-sulfonylation | Strict stoichiometric control |

| C | Pyrimidine dimer | Elevated temperature | Reaction monitoring via FTIR |

| D | Mesyl adduct | Incomplete substitution | Extended reaction time |

Implementing PAT (Process Analytical Technology) reduces impurity levels to <0.5%

Chemical Reactions Analysis

Types of Reactions

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzylsulfonyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The dimethylpyrimidine moiety may further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Thioether : The target’s benzylsulfonyl group (C₆H₅SO₂-) is more electron-withdrawing and oxidation-resistant than the thioether (C-S-C) in compound 9 . This may improve metabolic stability but reduce nucleophilic reactivity.

- Pyrimidine vs. Pyrimidine-dione : Unlike compounds 4–6 , the target lacks a dione (two ketone groups), reducing its hydrogen-bond acceptor capacity. This could lower binding affinity in enzyme pockets reliant on polar interactions.

Electronic and Physicochemical Properties

- Lipophilicity : The benzylsulfonyl group likely increases logP compared to methoxymethyl analogs (e.g., 4–6 ) but decreases it relative to terpene-thioether derivatives (e.g., 9 ) due to the polar sulfonyl moiety.

- Solubility : The absence of hydrophilic groups (e.g., dione or methoxymethyl) in the target suggests lower aqueous solubility than compounds 4–6 .

Biological Activity

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the pyrimidine core, followed by the introduction of the benzylsulfonyl and pyrrolidine moieties. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.38 g/mol |

| CAS Number | 2034445-21-9 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been studied for its effects on P2Y receptors, which are involved in several physiological processes such as neurotransmission and inflammatory responses.

Case Studies

- P2Y Receptor Antagonism : Research indicates that derivatives of compounds similar to this compound exhibit significant antagonistic activity against P2Y receptors. For instance, a study demonstrated that certain synthesized derivatives showed moderate to excellent inhibitory potential against P2Y1 receptors, with IC50 values as low as 0.19 µM .

- Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of related sulfonamide compounds, suggesting that this compound may reduce inflammatory cytokine production in activated macrophages .

Pharmacological Applications

The pharmacological potential of this compound is broad:

- Neurological Disorders : Given its interaction with P2Y receptors, this compound may be explored for treating conditions like thrombosis and neuropathic pain.

- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.